molecular formula C12H12O3S B8423764 6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No. B8423764
M. Wt: 236.29 g/mol
InChI Key: GSVSVEZAIOMFSL-UHFFFAOYSA-N
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Patent
US07977372B2

Procedure details

To a solution of benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester (332 mg, 1.32 mmol) in 5 mL of anhydrous THF at 0 degrees Celsius was slowly added BH3. The resulting mixture was allowed to stir at 0 degrees Celsius for 30 mins and at rt overnight. After cooling to 0 degrees Celsius, the reaction mixture was quenched with 1N HCl. Additional 120 mL of water was added and THF was removed in vacuo. The solid was filtered and washed with water. After drying, 6-hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained as pale solid (229 mg, 73.2%). MS: calc'd 237 (MH+), exp 237 (MH+). 1H NMR (CDCl3, 400 MHz), 8.04 (s, 1H), 7.88 (s, 1H), 7.85 (d, 1H, J=8.4 Hz), 7.40 (d, 1H, J=8.0 Hz), 4.42 (q, 2H, J=7.2 Hz), 1.43 (t, 3H, J=7.2 Hz).
Quantity
332 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
73.2%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[C:12]([C:15](O)=[O:16])[CH:13]=[CH:14][C:8]=2[CH:7]=1)=[O:5]>C1COCC1>[CH2:2]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[C:12]([CH2:15][OH:16])[CH:13]=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:1]

Inputs

Step One
Name
Quantity
332 mg
Type
reactant
Smiles
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at 0 degrees Celsius for 30 mins and at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0 degrees Celsius
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0 degrees Celsius
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 1N HCl
ADDITION
Type
ADDITION
Details
Additional 120 mL of water was added
CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 229 mg
YIELD: PERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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